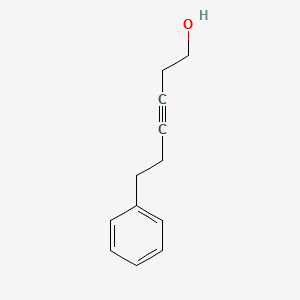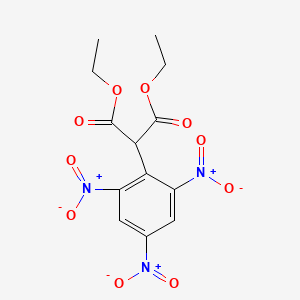
Diethyl (2,4,6-trinitrophenyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2,4,6-trinitrophenyl)propanedioate is an organic compound with the molecular formula C13H15N3O10 It is a derivative of diethyl malonate, where the phenyl ring is substituted with three nitro groups at the 2, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (2,4,6-trinitrophenyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with 2,4,6-trinitrochlorobenzene in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl (2,4,6-trinitrophenyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids and alcohols.
科学的研究の応用
Diethyl (2,4,6-trinitrophenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of diethyl (2,4,6-trinitrophenyl)propanedioate involves its reactivity due to the presence of nitro groups and ester functionalities. The nitro groups can participate in redox reactions, while the ester groups can undergo hydrolysis. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester without the nitro substitutions.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups.
Malonic acid: The parent dicarboxylic acid without ester groups.
Uniqueness
Diethyl (2,4,6-trinitrophenyl)propanedioate is unique due to the presence of three nitro groups on the phenyl ring, which significantly alters its chemical reactivity and properties compared to its simpler analogs. This makes it particularly valuable in applications requiring specific reactivity patterns .
特性
CAS番号 |
64516-66-1 |
|---|---|
分子式 |
C13H13N3O10 |
分子量 |
371.26 g/mol |
IUPAC名 |
diethyl 2-(2,4,6-trinitrophenyl)propanedioate |
InChI |
InChI=1S/C13H13N3O10/c1-3-25-12(17)11(13(18)26-4-2)10-8(15(21)22)5-7(14(19)20)6-9(10)16(23)24/h5-6,11H,3-4H2,1-2H3 |
InChIキー |
FWZIJQXCSBHCEK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


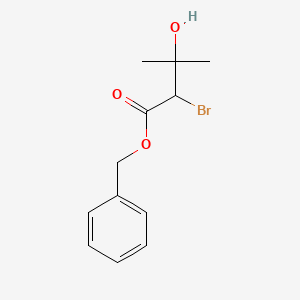

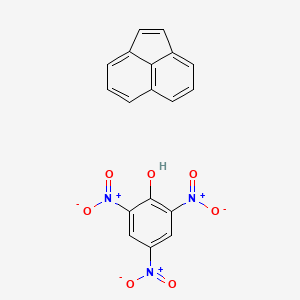
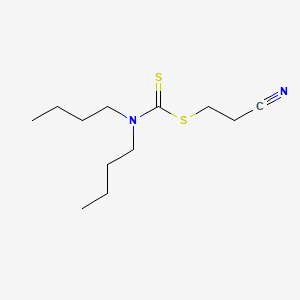
![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
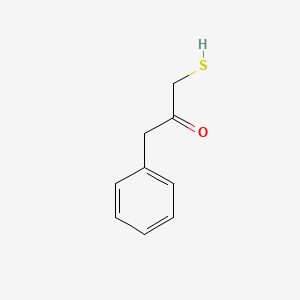
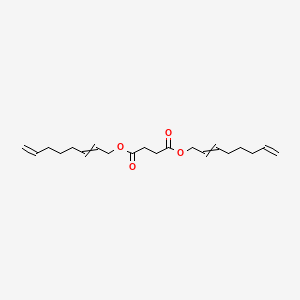
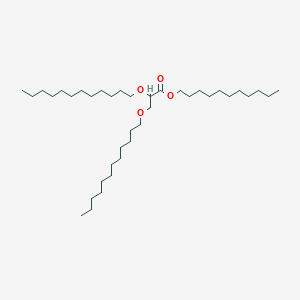
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
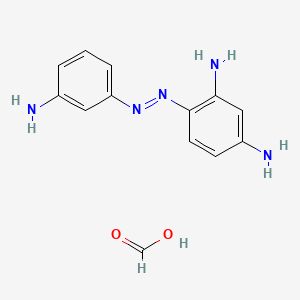
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)
